molecular formula C23H19FN2O2 B12022205 5-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12022205
M. Wt: 374.4 g/mol
InChI Key: JZOWEIHQVPQDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-F-PH)-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE is a synthetic organic compound that belongs to the class of pyrazolobenzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-F-PH)-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Formation of the benzoxazine ring: This involves the cyclization of an o-aminophenol derivative with a suitable aldehyde or ketone.

    Coupling of the two rings: The final step involves the coupling of the pyrazole and benzoxazine rings under specific reaction conditions, such as the use of a catalyst or specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-F-PH)-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases such as cancer or neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-F-PH)-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-F-PH)-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE
  • 5-(3-F-PH)-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE

Uniqueness

The uniqueness of 5-(3-F-PH)-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE lies in its specific chemical structure, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19FN2O2/c1-27-18-9-5-6-15(13-18)20-14-21-19-10-2-3-11-22(19)28-23(26(21)25-20)16-7-4-8-17(24)12-16/h2-13,21,23H,14H2,1H3

InChI Key

JZOWEIHQVPQDRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=CC=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.